![molecular formula C8H9F2N3O2 B1523111 3-Amino-1-[4-(difluoromethoxy)phenyl]urea CAS No. 1094769-82-0](/img/structure/B1523111.png)

3-Amino-1-[4-(difluoromethoxy)phenyl]urea

Overview

Description

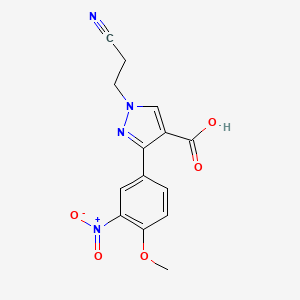

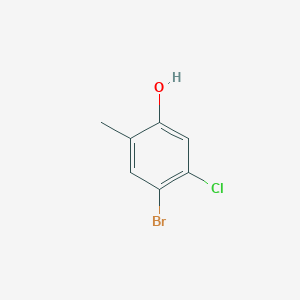

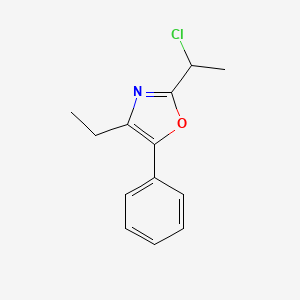

3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a chemical compound with the molecular formula C8H9F2N3O2 . Its molecular weight is 217.17 .

Molecular Structure Analysis

The molecular structure of 3-Amino-1-[4-(difluoromethoxy)phenyl]urea consists of a urea group (NH2-CO-NH2) where one of the hydrogens in an amino group is replaced by a [4-(difluoromethoxy)phenyl] group .Physical And Chemical Properties Analysis

3-Amino-1-[4-(difluoromethoxy)phenyl]urea is a powder . Its boiling point and specific storage conditions are not provided in the sources I found .Scientific Research Applications

Waste Nitrogen Excretion

Phenylacetylglutamine (PAG), derived from phenylacetate or phenylbutyrate after β-oxidation, has been evaluated as an alternative to urea for waste nitrogen excretion in patients with inborn errors of urea synthesis. This research indicates the potential of PAG to replace urea in specific metabolic conditions, offering an alternative pathway for nitrogen waste excretion and demonstrating the capacity of phenylbutyrate to modulate nitrogen metabolism (Brusilow, 1991).

Urea Cycle Disorders

Studies have shown that sodium phenylbutyrate, used in treating urea cycle disorders, creates alternative pathways for nitrogen excretion by conjugating glutamine to form phenylacetylglutamine, which is excreted in urine. The treatment impacts branched-chain amino acid (BCAA) metabolism, indicating a need for careful management of dietary protein and potential supplementation of BCAAs (Scaglia, 2010). A longitudinal study by the Urea Cycle Disorders Consortium provided insights into the prevalence, morbidity, and treatment outcomes of various urea cycle disorders, highlighting the significance of metabolic management in these conditions (Batshaw, Tuchman, Summar, & Seminara, 2014).

Metabolism and Nutritional Management

A study on nutritional management and amino acid supplementation in urea cycle disorders demonstrated that sodium phenylbutyrate significantly impacts BCAA metabolism, suggesting that protein restriction and amino acid supplementation should be carefully balanced in patients undergoing treatment for these disorders (Scaglia, 2004). The research indicates that the management of urea cycle disorders involves not only addressing the underlying enzymatic deficiencies but also carefully managing diet and amino acid levels to optimize patient outcomes.

Mechanism of Action

Mode of Action

It’s important to note that the interaction of a compound with its targets often results in changes to the target’s function, which can lead to various downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Future Directions

properties

IUPAC Name |

1-amino-3-[4-(difluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3O2/c9-7(10)15-6-3-1-5(2-4-6)12-8(14)13-11/h1-4,7H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYFMQUDGGMVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[4-(difluoromethoxy)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)

![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)